4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. This compound features a nitro group at position 4, an isopropyl group at position 3, and a carboxamide group at position 5, which contribute to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine .
The synthesis of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves cyclocondensation reactions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions.
The molecular structure of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can be represented as follows:
The structural integrity of this compound is crucial for its reactivity and biological activity, particularly due to the positioning of functional groups that influence its interactions with biological targets .
4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo several chemical transformations:
The major products from these reactions include:
The mechanism of action for 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide primarily involves its interaction with specific cellular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects such as enzyme inhibition or modulation of signaling pathways.
This compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties, suggesting it may affect cellular processes through these mechanisms .
While specific physical properties such as melting point and boiling point are not extensively documented in the available literature, general characteristics include:
Key chemical properties include:
Relevant data regarding stability, reactivity with other chemicals, and degradation products should be assessed through empirical studies for comprehensive understanding .
4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has diverse applications across several scientific domains:
The pyrazole core of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is predominantly constructed via cyclocondensation reactions between α,β-unsaturated carbonyls and hydrazine derivatives. A standard protocol involves reacting ethyl acetoacetate derivatives with monosubstituted hydrazines under acidic catalysis, followed by in situ dehydration to yield the 1H-pyrazole scaffold . Key variables affecting yield include:
Table 1: Optimization of Cyclocondensation Parameters
Hydrazine Derivative | Carbonyl Compound | Catalyst | Yield (%) |
---|---|---|---|
Hydrazine hydrate | Ethyl 4-methyl-3-oxopentanoate | None | 52 |
Methylhydrazine | Ethyl 4-methyl-3-oxopentanoate | AcOH | 68 |
Hydrazine HCl | Ethyl 4-methyl-3-oxopentanoate | p-TsOH | 82 |
One-pot multicomponent reactions (MCRs) streamline the introduction of the carboxamide and nitro groups. A documented approach combines propargyl alcohols, tosylhydrazine, and nitromethane in a copper-catalyzed cascade [8]:
This method achieves 86% regioselectivity for the 4-nitro substitution and reduces purification steps by 60% compared to sequential synthesis [9].
Regioselective nitration at the pyrazole C4 position requires precise electronic control. Two validated methods exist:
Critical to success: Strict temperature control (–5 to 5°C) prevents polynitration and hydrolysis of the carboxamide [5] [10].
The 3-position isopropyl group is introduced via:
Table 2: Catalytic Systems for Isopropyl Installation
Substrate | Catalyst System | Reagent | Regioselectivity (3- vs. 5-) |
---|---|---|---|
3-Bromo-1H-pyrazole | CuI/1-MeImidazole (10 mol%) | i-PrMgBr | 100:0 |
1H-pyrazole-5-carboxamide | Pd(OAc)₂/TBHP | Propane | 85:15 |
Solvent-free methodologies significantly improve atom economy and reduce waste:
Key advantages: Elimination of halogenated solvents reduces E-factor by 4.5×, while reaction times drop from 12 hours to <1 hour [9].
Table 3: Key Physical Properties of 4-Nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₀N₄O₃ | [7] |
Molecular Weight | 198.18 g/mol | [3] |
CAS Registry Number | 1365361-60-9 | [3] [5] [7] |
SMILES | CC(C)C1=NN(C(=O)N)C1N+[O-] | [7] |
InChIKey | XHVOHNXZRCGUEH-UHFFFAOYSA-N | [7] |
Purity (Commercial) | ≥95% | [3] [5] |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1